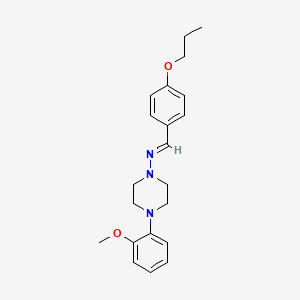

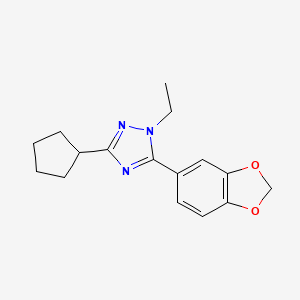

4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For instance, similar compounds have been synthesized by reacting methoxybenzyl-protected piperazine with various alkylating agents or by incorporating methoxyphenyl groups into the piperazine backbone through nucleophilic substitution reactions. These methods could potentially be applied or adapted for the synthesis of 4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine, considering the structural similarities with reported compounds (Mokrov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives can be performed using various spectroscopic and crystallographic techniques. Studies on similar compounds have shown that the presence of methoxy and propoxy substituents can influence the molecular conformation, intermolecular interactions, and overall stability of the compound. Crystallographic studies on related structures have revealed details about their hydrogen-bonded assemblies and the impact of substitution patterns on their molecular arrangement (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives, including those with methoxyphenyl groups, are known to undergo various chemical reactions, such as N-alkylation, acylation, and nucleophilic substitutions, depending on the functional groups present. These reactions can significantly alter the chemical properties and biological activities of the resulting compounds. For example, the introduction of methoxy and propoxy groups can affect the electron density and reactivity of the piperazine ring, influencing its interaction with other molecules and reagents (Blokhin et al., 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, would be influenced by its molecular structure and the nature of its substituents. Compounds with similar structures have been characterized to determine their solubility in various solvents, melting points, and crystalline forms, providing insights into how structural modifications can impact these properties (Zhang et al., 2007).

Scientific Research Applications

Neurological and Psychiatric Disorder Research

Compounds structurally similar to 4-(2-methoxyphenyl)-N-(4-propoxybenzylidene)-1-piperazinamine have been utilized in the research of neurological and psychiatric disorders. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-(N-2′-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine ([18F]MPPF), a closely related compound, has demonstrated sensitivity in the presurgical evaluation of drug-resistant temporal lobe epilepsy (TLE) through PET imaging. Voxel-based analysis of asymmetry index maps using [18F]MPPF PET was shown to increase the specificity for localizing the epileptogenic zone in TLE patients, offering a more sensitive and specific analysis compared to standard methods (Didelot et al., 2010).

Serotonin Receptor Research

Compounds with a methoxyphenyl-piperazine structure have been integral in studies investigating the serotoninergic system, particularly the 5-HT1A receptors. [11C]WAY-100635, for example, has provided the first delineation of 5-HT1A receptors in the living human brain through PET studies. This has important implications for understanding psychiatric and neurological disorders and the pharmacology of CNS-active drugs (Pike et al., 1995).

Metabolism and Pharmacokinetics

Studies on related compounds have also focused on their metabolism and pharmacokinetics. For instance, research into the metabolism and disposition of [14C]BMS-690514, a compound with a methoxyphenyl-piperazine component, has provided insights into its absorption, metabolism, and excretion in humans. This research aids in understanding the pharmacological profile of new therapeutic agents, highlighting the extensive metabolic pathways and the role of specific metabolites (Christopher et al., 2010).

Environmental and Toxicological Studies

The structure of this compound suggests potential for environmental and toxicological research applications, particularly in understanding the behavior of novel psychoactive substances. Studies on related piperazine derivatives, such as BZP and TFMPP, have investigated their subjective effects, pharmacodynamics, and potential toxicological profiles, contributing to the broader understanding of new psychoactive substances and their impact on public health (Lin et al., 2011).

properties

IUPAC Name |

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-3-16-26-19-10-8-18(9-11-19)17-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-2/h4-11,17H,3,12-16H2,1-2H3/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUKCOHSVZGCHX-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)